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Compound of Interest

Compound Name: Fuziline (Standard)

Cat. No.: B8086807 Get Quote

Disclaimer: This document summarizes the currently available public information regarding the

safety and toxicity of Fuziline. It is intended for research, scientific, and drug development

professionals. Notably, specific quantitative toxicity data, such as median lethal dose (LD50)

values for Fuziline, and detailed reports from standardized acute, subchronic, or chronic toxicity

studies on the purified compound are not readily available in the public scientific literature. The

information presented herein is a compilation of qualitative data and findings from related

studies.

Executive Summary
Fuziline is a diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debx.,

known as Fuzi in traditional Chinese medicine. While Fuzi has a long history of medicinal use,

its narrow therapeutic window and potential for cardiotoxicity and neurotoxicity, primarily

attributed to other constituent alkaloids like aconitine, necessitate a thorough evaluation of the

safety profile of its individual components. This guide provides a comprehensive overview of

the known safety and toxicity information for Fuziline, drawing from available preclinical

research. It covers qualitative toxicity assessments, known mechanisms of action and toxicity-

related signaling pathways, and outlines standard experimental protocols for toxicological

evaluation. The current body of evidence suggests that Fuziline may possess a more favorable

safety profile compared to other alkaloids present in Fuzi, particularly concerning cardiotoxicity

and neurotoxicity. However, the lack of robust quantitative toxicological data underscores the

need for further rigorous investigation.
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General Safety and Toxicity Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals

(GHS), Fuziline is classified as acutely toxic.[1] The hazard statements associated with it are:

H300: Fatal if swallowed

H330: Fatal if inhaled

These classifications indicate a high degree of acute toxicity, warranting careful handling and

containment procedures in a research and development setting.

Studies on the parent herb, Fuzi, have indicated that while the crude extract can be toxic,

individual components exhibit varying degrees of toxicity. Research suggests that Fuziline (FE)

demonstrates lower toxicity compared to other alkaloids like benzoylmesaconine (BMA). In one

study, mice treated with Fuziline did not exhibit the cardiotoxic or neurotoxic effects observed

with BMA.

Organ-Specific Toxicity
The primary focus of toxicological concern for Aconitum alkaloids is on the cardiovascular and

central nervous systems. However, data specific to Fuziline's effects on various organs are

limited. The available information is summarized in the table below.
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Organ System Species
Route of
Administration

Observed
Effects

Reference

Cardiovascular Mouse Not specified

No cardiotoxicity

observed at

tested doses.

Fuziline showed

protective effects

against

dobutamine-

induced cardiac

injury.[2]

[2]

Rat Not specified

Fuziline

demonstrated

cardioprotective

effects against

isoproterenol-

induced

myocardial injury.

Nervous Mouse Not specified

No neurotoxicity

observed at

tested doses.

Liver Mouse, Rat Not specified In a study on

dobutamine-

induced heart

damage in mice,

Alanine

Aminotransferas

e (ALT) levels

were not

significantly

different between

groups treated

with Fuziline and

control groups,

suggesting no

[2]
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acute

hepatotoxicity

under these

conditions.[2] A

study on

Fuziline's effect

on metabolism in

rats and mice did

not report

adverse liver

effects.

Kidney Mouse Not specified

In a study on

dobutamine-

induced heart

damage,

creatinine levels

were slightly

higher in the

Fuziline-treated

group compared

to the

dobutamine

group, but the

toxicological

significance of

this finding is

unclear. Urea

levels were not

significantly

different.[2]

[2]

Quantitative Toxicity Data
As of the latest literature review, specific quantitative toxicity data for Fuziline, such as LD50

and No-Observed-Adverse-Effect-Level (NOAEL), are not publicly available. The following

table highlights the absence of this critical information.
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Toxicity Endpoint
Route of
Administration

Species Value

Acute Toxicity (LD50) Oral Rat/Mouse Data not available

Dermal Rabbit Data not available

Inhalation (LC50) Rat Data not available

Intravenous Rat/Mouse Data not available

Repeated Dose

Toxicity (NOAEL)
28-Day Oral Rat Data not available

90-Day Oral Rat Data not available

Signaling Pathways in Fuziline's Biological Activity
and Toxicity
While specific toxic pathways for Fuziline are not well-defined due to its comparatively lower

toxicity, research into its protective and broader biological effects has elucidated some involved

signaling pathways.

Cardioprotective Signaling Pathway of Fuziline
Fuziline has been shown to exert cardioprotective effects by mitigating pyroptosis and oxidative

stress in cardiac cells. In a model of dobutamine-induced heart damage, Fuziline administration

led to a decrease in the levels of Gasdermin D (GSDMD), 8-hydroxy-deoxyguanosine (8-

OHdG), Interleukin-1β (IL-1β), and Galectin-3 (GAL-3).[2] This suggests an inhibitory effect on

the inflammasome pathway and a reduction in oxidative DNA damage.
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Cellular Stress (e.g., Dobutamine) Fuziline Intervention

Downstream Toxic Effects

Cardiac Stressors

Inflammasome Activation
(NLRP3)

induces

Oxidative Stress
(8-OHdG, GAL-3)

induces

Fuziline

inhibits

inhibits

Pyroptosis
(GSDMD activation)

leads to

Inflammation
(IL-1β release)

leads to

Cardiomyocyte Death
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Toxic Alkaloid Exposure (e.g., Aconitine)

Signaling Cascades

Cellular Response

Aconitine

MAPK Pathway

activates

PI3K-Akt Pathway

activates

Apoptosis

promotes regulates

Neuronal Cell Death
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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